
4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a chemical compound that features a piperidine ring substituted with a 1-methyl-1H-1,2,4-triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the reaction of piperidine with a suitable triazole derivative. One common method is the alkylation of piperidine with 1-methyl-1H-1,2,4-triazole-5-yl-ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds with biological macromolecules, influencing their function. The piperidine ring may interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar biological activity.
Piperidine: The parent compound, which lacks the triazole moiety.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole-containing compound with different substituents.
Uniqueness
4-(2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is unique due to the combination of the piperidine ring and the triazole moiety. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
4-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C10H18N4/c1-14-10(12-8-13-14)3-2-9-4-6-11-7-5-9/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
TVACXFHRISCFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)CCC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






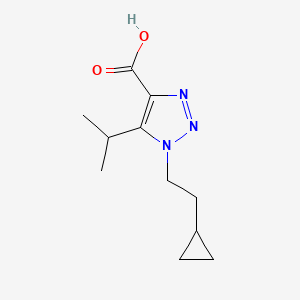



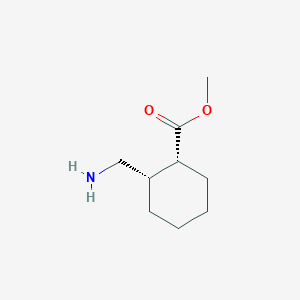

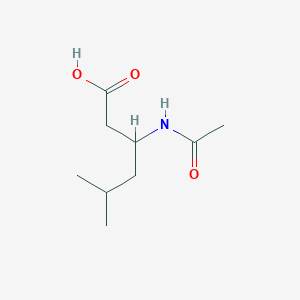
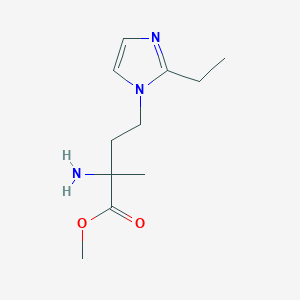
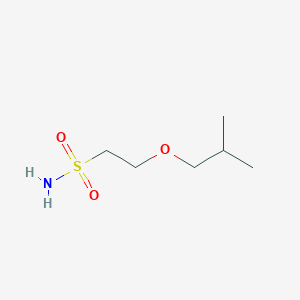
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
